molecular formula C14H14ClN3O2 B2372136 N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide CAS No. 1203391-59-6

N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide

Cat. No.: B2372136
CAS No.: 1203391-59-6
M. Wt: 291.74
InChI Key: DLUJNAYPIQXTIE-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C14H14ClN3O2 and its molecular weight is 291.74. The purity is usually 95%.
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Scientific Research Applications

Biological Effects of Acetamide Derivatives Acetamide derivatives, including N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamide, exhibit varying biological responses based on their structure and usage. Kennedy (2001) reviewed the toxicological aspects and biological effects of acetamide and its derivatives, emphasizing their commercial importance and the considerable data available on their biological consequences on humans. The study detailed the toxicology of related compounds and discussed their usage or proposed usage (Kennedy, 2001).

Thiophene Analogues and Carcinogenic Evaluation Ashby et al. (1978) synthesized and evaluated thiophene analogues of certain carcinogens, including benzidine and 4-aminobiphenyl. These compounds, structurally similar to the this compound, were assessed for potential carcinogenicity. Their chemical and biological behavior suggested a potential for carcinogenicity, but doubts were raised about their capability to induce tumors in vivo (Ashby et al., 1978).

Metabolism of Acetamide and Aspartame Moiety Ranney and Oppermann (1979) explored the metabolism of the aspartyl moiety of aspartame, which is hydrolyzed in the gut to yield aspartic acid, phenylalanine, and methanol. The review described the metabolic pathways of aspartate conversion to CO2 or its incorporation into body constituents. Although not directly related to this compound, the insights into the metabolism of similar compounds provide valuable context for understanding the metabolic pathways of complex acetamide derivatives (Ranney & Oppermann, 1979).

Properties

IUPAC Name

N-(3-chloro-4-methylphenyl)-2-(4-methyl-6-oxopyrimidin-1-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-9-3-4-11(6-12(9)15)17-13(19)7-18-8-16-10(2)5-14(18)20/h3-6,8H,7H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLUJNAYPIQXTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C=NC(=CC2=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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